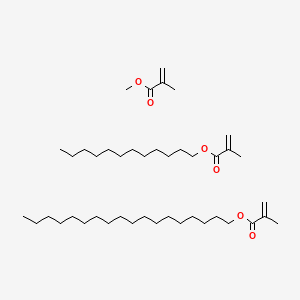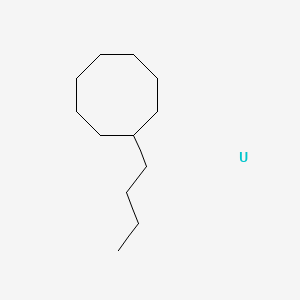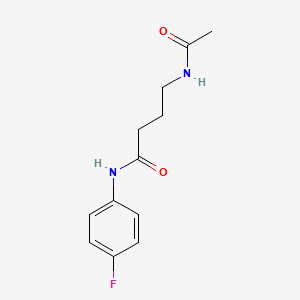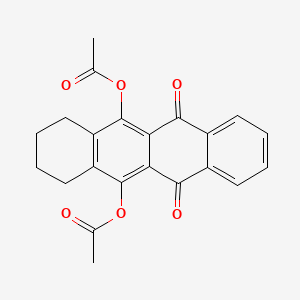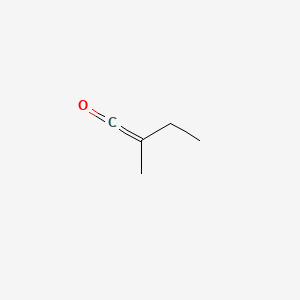
2-Methylbut-1-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbut-1-en-1-one is an organic compound with the molecular formula C5H8O. It is a member of the class of compounds known as enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is also known by other names such as 2-methyl-1-buten-3-one and methyl vinyl ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbut-1-en-1-one can be synthesized through various methods. One common method involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to yield the enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-methylbutan-2-ol. This process involves the use of metal catalysts such as copper or zinc and is conducted at elevated temperatures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-Methylbut-1-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction of the enone can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or ketones.
Scientific Research Applications
2-Methylbut-1-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methylbut-1-en-1-one involves its reactivity as an enone. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound can act as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-1-ene: An alkene with a similar structure but lacking the carbonyl group.
2-Methylbutan-2-ol: An alcohol that can be dehydrogenated to form 2-Methylbut-1-en-1-one.
Methyl vinyl ketone: Another enone with similar reactivity but different substituents.
Uniqueness
This compound is unique due to its specific combination of a methyl group and an enone structure, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
36854-53-2 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3H2,1-2H3 |
InChI Key |
MCJYFCRORMMYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



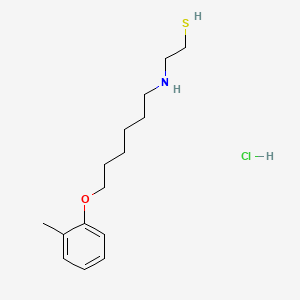

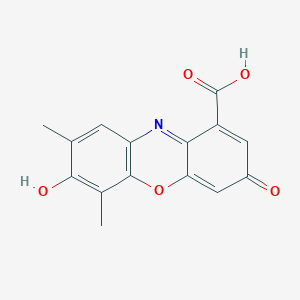
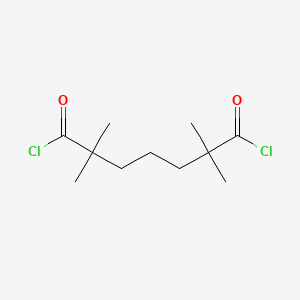

![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
